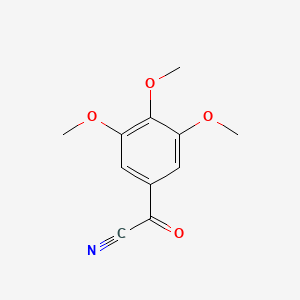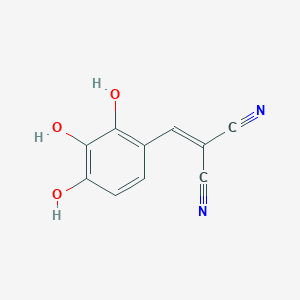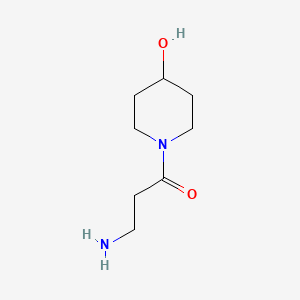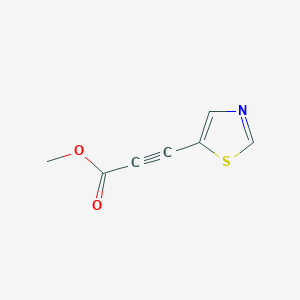
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a good yield of substituted thiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact. The use of silica-supported catalysts and one-pot multicomponent procedures are examples of such methods .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for similar activities, contributing to the development of new antibiotics and antifungal agents .
Medicine
Medicinally, thiazole derivatives have shown promise in treating various conditions, including cancer, diabetes, and Alzheimer’s disease. This compound could be investigated for its potential therapeutic effects in these areas .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and photographic sensitizers. Its role in rubber vulcanization and as a photosensitizer in solar cells is also noteworthy .
Mécanisme D'action
The mechanism of action of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate: This compound has a similar structure but differs in the position of the thiazole ring.
Thiazole Derivatives: Other thiazole derivatives include sulfathiazole, ritonavir, and tiazofurin, each with unique biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further study .
Propriétés
Formule moléculaire |
C7H5NO2S |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,1H3 |
Clé InChI |
GCXGVQITHVBTKM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1=CN=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


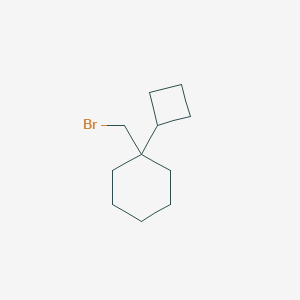
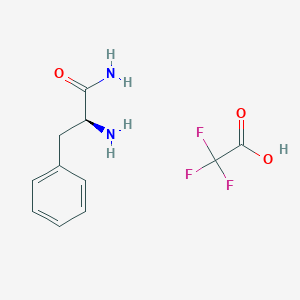
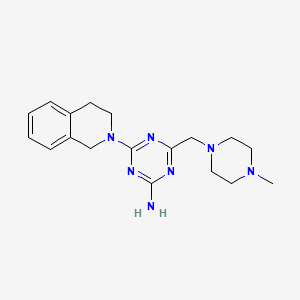
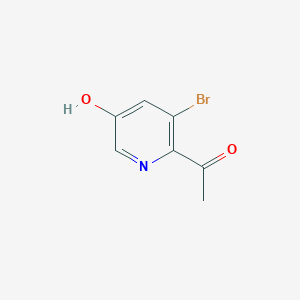
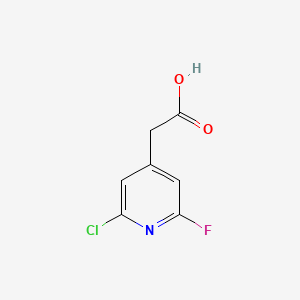
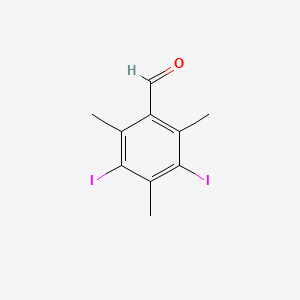
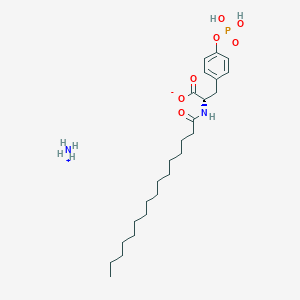
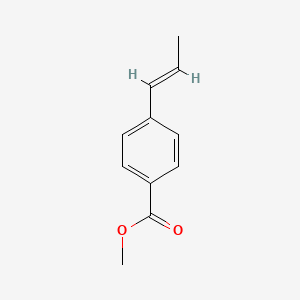
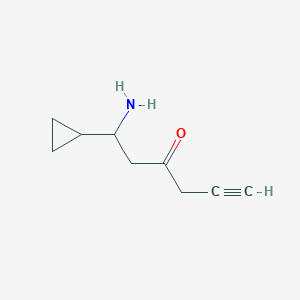
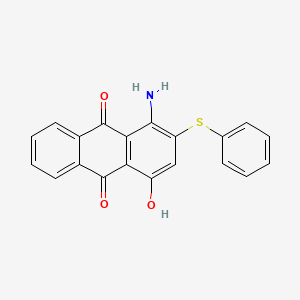
![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)
